4-Chloro-6-(2-phenylethyl)pyrimidin-2-amine
Description
Its synthesis involves refluxing a precursor (compound 30) with phosphorous oxychloride and dimethylaniline, followed by neutralization with ammonium hydroxide and purification via column chromatography, yielding 33% of a dull white solid with a melting point of 212.5–213.5°C . Key spectral data include a ^1H NMR signal at δ 5.95 ppm (C5-CH) and aromatic proton resonances at δ 7.22–7.9 ppm, consistent with the phenylethyl group . The compound serves as a precursor for N4-aryl derivatives via nucleophilic substitution of the chlorine atom with substituted anilines .
Properties
CAS No. |
6621-72-3 |
|---|---|
Molecular Formula |
C12H12ClN3 |
Molecular Weight |
233.69 g/mol |
IUPAC Name |
4-chloro-6-(2-phenylethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C12H12ClN3/c13-11-8-10(15-12(14)16-11)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H2,14,15,16) |
InChI Key |
VTRVFUAODRFOMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC(=NC(=N2)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-phenethylpyrimidin-2-amine typically involves the reaction of 2-chloro-4,6-dimethylpyrimidine with phenethylamine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, more efficient heating methods, and possibly continuous flow reactors to increase the yield and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-chloro-6-phenethylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate to facilitate the reaction.
Major Products Formed
Oxidation: N-oxides of the pyrimidine ring.
Reduction: Corresponding amines.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of pyrimidine compounds, including 4-Chloro-6-(2-phenylethyl)pyrimidin-2-amine, exhibit antimicrobial properties. Specifically, studies have shown that certain pyrimidine derivatives can inhibit the growth of Helicobacter pylori, a bacterium linked to gastric ulcers and cancer. The structure-activity relationship (SAR) studies reveal that modifications in the phenylethyl side chain can enhance potency against this pathogen .
Anticancer Properties
Pyrimidine derivatives have been investigated for their anticancer activities. For instance, compounds structurally related to 4-Chloro-6-(2-phenylethyl)pyrimidin-2-amine have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation .
Synthesis and Characterization
The synthesis of 4-Chloro-6-(2-phenylethyl)pyrimidin-2-amine typically involves multi-step reactions that include chlorination and condensation reactions with appropriate amines. The characterization of synthesized compounds is usually performed using techniques such as NMR and mass spectrometry to confirm structure and purity .
Table 1: Synthesis Overview
| Step | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Guanidine carbonate, Ethyl 3-oxo-3-phenylpropanoate | Reflux in ethanol | 44% |
| 2 | Chloropyrimidine, Aniline | Stirring in HCl solution | 32% |
Structure-Activity Relationship (SAR)
The SAR studies indicate that variations in the substituents on the pyrimidine ring and the phenethyl group significantly influence the biological activity of these compounds. For example, introducing different functional groups on the phenethyl side chain has been shown to enhance antibacterial potency while potentially reducing cytotoxicity .
Case Study: Antimicrobial Efficacy
A study conducted on a series of pyrimidine derivatives including 4-Chloro-6-(2-phenylethyl)pyrimidin-2-amine demonstrated improved efficacy against H. pylori compared to earlier compounds in the series. The compound exhibited an IC50 value significantly lower than that of its predecessors, indicating enhanced antimicrobial action .
Case Study: Anticancer Activity
In another investigation focused on anticancer properties, derivatives were tested against breast cancer cell lines. Results showed that specific modifications to the phenethyl group led to a notable increase in cytotoxicity, suggesting that this compound could be a lead candidate for further development in cancer therapeutics .
Mechanism of Action
The mechanism of action of 4-chloro-6-phenethylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function. This can lead to the modulation of various cellular pathways, including those involved in cell growth and proliferation .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 2-phenylethyl group contributes significantly to lipophilicity (logP ~3.5 estimated), favoring blood-brain barrier penetration, whereas trifluoroethoxy (logP ~2.8) and methylpiperazinyl (logP ~1.9) groups reduce hydrophobicity .
- Synthetic Accessibility : Higher yields (76%) for simpler analogs like If contrast with the moderate yield (33%) of the target compound, reflecting the complexity of bicyclic synthesis .
Biological Activity
4-Chloro-6-(2-phenylethyl)pyrimidin-2-amine is a synthetic organic compound belonging to the pyrimidine class, characterized by a chloro substituent at the 4-position and a phenylethyl group at the 6-position. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, due to its unique structural features that enhance its interaction with various biological targets.
- Molecular Formula : C13H14ClN3
- Molecular Weight : Approximately 247.727 g/mol
- Structural Features : The presence of both chloro and phenylethyl groups significantly influences its chemical reactivity and biological activity.
The biological activity of 4-chloro-6-(2-phenylethyl)pyrimidin-2-amine is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The mechanisms involved include:
- Hydrogen Bonding : The compound can form hydrogen bonds with target proteins, enhancing binding affinity.
- π-π Interactions : The aromatic phenylethyl group allows for π-π stacking interactions with aromatic residues in target proteins.
Biological Activity Overview
Research indicates that 4-chloro-6-(2-phenylethyl)pyrimidin-2-amine exhibits several biological activities, including:
Antiinflammatory Activity
Studies have shown that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. For instance:
- IC50 Values : Compounds structurally related to 4-chloro-6-(2-phenylethyl)pyrimidin-2-amine have demonstrated IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. It has shown activity against various cancer cell lines by inhibiting receptor tyrosine kinases (RTKs), which are critical in cancer progression:
- Inhibitory Potency : The compound's structure allows it to effectively inhibit multiple RTKs, contributing to reduced tumor growth in xenograft models .
Antimicrobial and Antiviral Properties
Preliminary studies suggest that 4-chloro-6-(2-phenylethyl)pyrimidin-2-amine may possess antimicrobial and antiviral activities, although further research is required to establish these effects conclusively.
Structure–Activity Relationship (SAR)
The biological activity of pyrimidine derivatives often correlates with their structural modifications. For 4-chloro-6-(2-phenylethyl)pyrimidin-2-amine, key structural features influencing activity include:
- Chloro Substituent : Enhances binding affinity to biological targets.
- Phenylethyl Group : Increases lipophilicity and facilitates membrane permeability.
Comparative Analysis with Similar Compounds
The following table summarizes key differences between 4-chloro-6-(2-phenylethyl)pyrimidin-2-amine and related compounds:
| Compound Name | Key Differences |
|---|---|
| 4-Chloro-6-methylpyrimidine-2-amine | Lacks the phenylethyl substitution |
| 4-Chloro-N,N-diethylpyrimidinamine | Different alkyl substituents |
| 6-Methylpyrimidine-2-amines | Lacks chloro substituent |
Case Studies
- Anti-inflammatory Effects : In a study assessing the anti-inflammatory properties of pyrimidine derivatives, compounds similar to 4-chloro-6-(2-phenylethyl)pyrimidin-2-amine demonstrated significant suppression of COX enzyme activity in vitro .
- Cancer Models : In vivo studies involving xenograft models indicated that derivatives of this compound effectively reduced tumor volumes by targeting RTKs involved in cancer signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
